![molecular formula C₄¹³C₃H₆O₄ B1141055 Patulin-13C3 CAS No. 748133-69-9](/img/structure/B1141055.png)
Patulin-13C3
Overview
Description
Patulin-13C3 is a labeled variant of Patulin , a mycotoxin produced by certain species of Penicillium, Aspergillus, and Byssochlamys . It is mainly found in ripe apples and apple products . Patulin-13C3 can be used as an internal standard in analytical techniques for patulin detection and quantification.
Synthesis Analysis
The biosynthetic pathway of Patulin consists of approximately 10 steps . A cluster of 15 genes involved in patulin biosynthesis has been reported, containing characterized enzymes, a regulation factor, and transporter genes . Several enzyme activities related to patulin biosynthesis have been characterized .Molecular Structure Analysis
The molecular formula of Patulin-13C3 is C7H6O4 . The molecular weight is 155.11 g/mol . The structure includes a 6-membered ring fused to a 5-membered lactone ring .Chemical Reactions Analysis
Patulin can undergo various reactions. For instance, it can be degraded by heat treatment in the presence of cysteine . The thermal stability and degradation kinetics of patulin have also been studied .Physical And Chemical Properties Analysis
Patulin is a stable compound that is resistant to heat, making it difficult to remove during food processing . Its structural stability contributes to its persistence in food and food products .Scientific Research Applications
Food Safety and Monitoring
Patulin-13C3: is used as an internal standard in the detection and quantification of patulin in apple-derived products. The FDA has set an action level of 50 ppb for patulin in apple juice and related products . Using LC-APCI-MS/MS methods, scientists can monitor patulin levels to ensure they do not exceed safe consumption limits.
Analytical Chemistry
In analytical chemistry, Patulin-13C3 serves as a tracer to identify patulin metabolites. This allows for the study of patulin’s distribution within an organism and provides insights into its detoxification or elimination pathways.
Mycotoxin Research
Patulin-13C3: aids in the study of patulin biosynthesis. A cluster of 15 genes involved in patulin production has been identified, which includes enzymes, regulation factors, and transporter genes. Understanding this process is crucial for developing strategies to control patulin levels in food products .
Toxicology
The toxicological effects of patulin are significant, and Patulin-13C3 is instrumental in toxicology studies. It helps in assessing the health risks associated with patulin consumption and supports the establishment of regulatory limits for this mycotoxin in food .
Mechanism of Action
Target of Action
Patulin-13C3, a labeled variant of Patulin (PAT), is a mycotoxin produced by certain species of fungi, including Aspergillus, Penicillium, and Byssochlamys . It primarily targets Photosystem II (PSII), acting as a natural PSII inhibitor . PSII plays a crucial role in the photosynthesis process in plants, where it facilitates the conversion of light energy into chemical energy .
Mode of Action
Patulin-13C3 interacts with its target, PSII, by blocking the electron transport from the primary to secondary plastoquinone acceptors (QA to QB) of PSII . This interaction significantly reduces photosynthetic efficiency, leading to herbicidal activity and causing significant leaf lesions on certain plants .
Biochemical Pathways
The action of Patulin-13C3 affects several biochemical pathways. It has been found to influence the amino acids and short-chain fatty acid metabolism pathways . Furthermore, it impacts the ERK/MAPK and PI3K/AKT pathways, which are primarily responsible for regulating genes involved in cell proliferation, inflammation, autophagy, and apoptosis .
Pharmacokinetics
It’s known that patulin-13c3 can be identified and quantified in apple-derived products using liquid chromatography–atmospheric pressure chemical ionization tandem mass spectrometry (lc-apci-ms/ms) . This suggests that the compound can be absorbed and distributed in these products.
Result of Action
The action of Patulin-13C3 results in significant molecular and cellular effects. It induces genotoxicity and modulates glutathione in Hep G2 cells . The suppression of the α1A-adrenergic receptors and the subsequent impact on ERK and its associated pathways disrupt the overall physiological balance in the kidney .
Action Environment
Environmental factors play a crucial role in influencing the action, efficacy, and stability of Patulin-13C3. For instance, ambient pH has a significant impact on the expression of genes and growth factors involved in patulin biosynthesis . When the pH is extremely acidic or basic, the growth factors of the producing fungi are inhibited, and patulin production is reduced . Furthermore, Patulin-13C3 is primarily found in ripe apples and apple products, indicating that the compound’s action can be influenced by the specific environmental conditions of these products .
Safety and Hazards
Future Directions
Biotechnology advances offer novel, more effective, and environmentally friendly approaches for the control and elimination of Patulin in food compared to traditional methods . Biosensors represent the future of Patulin detection and use biological tools such as aptamer, enzyme, and antibody . Future research will continue to explore new methods for detecting and managing these mycotoxins, with the ultimate goal of ensuring the safety and quality of fruits and derived product supply .
properties
IUPAC Name |
4-hydroxy-4,6-dihydrofuro[3,2-c](213C)pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPUFFVAOMMNM-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(=CC(=O)O2)C(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C2C(=CC(=O)O2)[13CH](O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676098 | |
Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Patulin-13C3 | |
CAS RN |
748133-69-9 | |
Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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